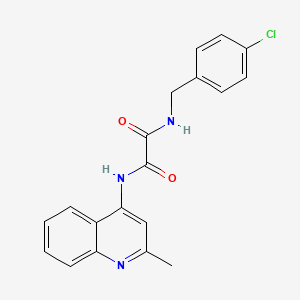
N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as CBQM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBQM is a heterocyclic compound that contains a quinoline and oxalamide moiety.
科学的研究の応用
Molecular Synthesis and Chemical Properties
Studies have focused on the synthesis and characterization of compounds structurally related to N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, highlighting the compound's role in the development of novel chemical synthesis methodologies. For instance, the synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde demonstrates the compound's potential as a precursor in organic synthesis, offering insights into cost-effective and high-yield synthetic routes suitable for industrial production (Song Li-qian, 2014). Additionally, the facile synthesis of 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides showcases an efficient approach for synthesizing quinazolin-4-ones, underscoring the compound's significance in enabling the creation of structurally diverse products through an atomic-economic process (V. Mamedov et al., 2019).
Biological Activities and Applications
The compound and its derivatives have been investigated for their biological activities, including their potential as anticancer agents and enzyme inhibitors. Notably, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, designed and synthesized for in vitro antitumor activity, demonstrated promising broad-spectrum antitumor activity, highlighting the therapeutic potential of compounds within this chemical class (Ibrahim A. Al-Suwaidan et al., 2016). Similarly, the investigation of 4-oxoquinoline derivatives as monoamine oxidase inhibitors revealed their significance in drug discovery, particularly in the context of neurodegenerative diseases, with the prototropic tautomerism of quinoline-based compounds significantly influencing their biological activity (Francesco Mesiti et al., 2021).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBIJJJSUQQYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2857904.png)
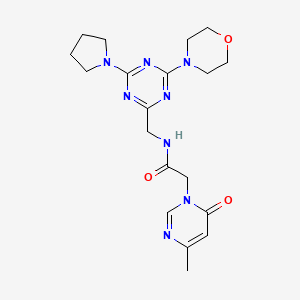


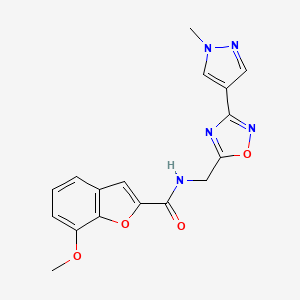

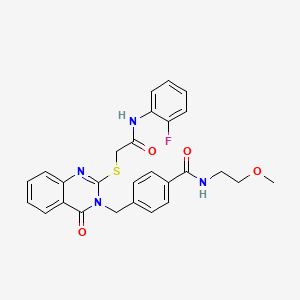
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2857915.png)
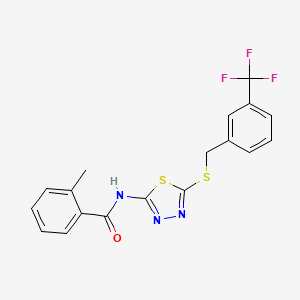

![(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid](/img/structure/B2857919.png)
![2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2857920.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)
